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Compound of Interest

Compound Name: Cedazuridine hydrochloride

Cat. No.: B15600734

This guide provides a comprehensive comparison of the oral fixed-dose combination of
cedazuridine and decitabine (ASTX727, brand name Inqovi®) and standard intravenous (1V)
decitabine for the treatment of myeloid malignancies, including myelodysplastic syndromes
(MDS), chronic myelomonocytic leukemia (CMML), and acute myeloid leukemia (AML). The
information presented is intended for researchers, scientists, and drug development
professionals, with a focus on experimental data, clinical efficacy, and pharmacological profiles.

Executive Summary

Oral cedazuridine/decitabine has demonstrated pharmacokinetic equivalence to intravenous
decitabine, offering a more convenient administration route for patients.[1][2] Clinical trials,
most notably the pivotal Phase 3 ASCERTAIN study, have established that the oral formulation
provides comparable systemic drug exposure, efficacy, and safety profiles to the intravenous
formulation in patients with MDS, CMML, and AML.[1][3][4][5] The co-administration of
cedazuridine, a cytidine deaminase inhibitor, is crucial for the oral bioavailability of decitabine,
preventing its degradation in the gastrointestinal tract and liver.[6][7]

Mechanism of Action

Decitabine is a hypomethylating agent that functions as a DNA methyltransferase (DNMT)
inhibitor.[8][9] As a cytidine analog, it is incorporated into DNA during replication.[10][11] Once
integrated, it covalently traps DNMT enzymes, leading to their degradation and subsequent
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global DNA hypomethylation.[9][10][12] This reactivation of silenced tumor suppressor genes is
believed to restore normal cellular differentiation and proliferation, exerting an antineoplastic
effect.[9][10][13] Cedazuridine is a potent inhibitor of cytidine deaminase (CDA), an enzyme
that rapidly degrades decitabine in the gut and liver, thereby enabling sufficient oral absorption
of decitabine.[3][6]
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Caption: Mechanism of Action of Oral Cedazuridine/Decitabine.
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Comparative Efficacy and Pharmacokinetics

The clinical development of oral cedazuridine/decitabine has centered on demonstrating its
non-inferiority to the established intravenous formulation. The data below, primarily from the
ASCERTAIN clinical trial, illustrates this equivalence.

Pharmacokinetic Equivalence

The primary endpoint of the ASCERTAIN study was to demonstrate equivalent systemic
exposure of decitabine between the oral and IV routes. This was measured by the area under
the curve (AUC), a key pharmacokinetic parameter.

Cedazuridine/Decit . Ratio (Oral/lV) [90%
Parameter . Decitabine (1V)

abine (Oral) CI]
5-Day Cumulative
Decitabine AUC

_ 904 hng/mL 907 hng/mL 99.64% [91.23% -

AML Patients[2][3] ] ]

(Geometric Mean) (Geometric Mean) 108.80%]
MDS/CMML 98.93% [92.66% -
Patients[1] 105.60%]

Cl: Confidence Interval

Clinical Response Rates

Clinical efficacy was assessed by response rates according to the International Working Group
(IWG) criteria. The results indicate that the clinical activity of oral cedazuridine/decitabine is
consistent with that of IV decitabine.
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Cedazuridine/Decitabine

Indication Response Metric
(Oral)

AML][3] Complete Response (CR) 21.8%
Composite Response (CR +

_ 27.6%
CRi)
MDS/CMML[14] Overall Response Rate (ORR)  62%
Complete Response (CR) 23.2%

CRIi: Complete response with incomplete blood count recovery.

Survival Outcomes

Median overall survival (OS) observed with oral cedazuridine/decitabine is comparable to
historical data for intravenous decitabine.

Indication Median Overall Survival (OS) [95% CI]
AML][3] 8.9 months [6.0 - 13.1]
MDS/CMML[1][14] ~32 months

Safety and Tolerability

The safety profiles of oral cedazuridine/decitabine and intravenous decitabine are similar. The
most frequently observed grade 3 or higher adverse events are hematological.
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Cedazuridine/Decitabine o
Adverse Event (Grade =3) (Oral) Decitabine (IV)
ra

MDS/CMML Patients[1]

Thrombocytopenia 61% Similar to Oral
Neutropenia 57% Similar to Oral
Anemia 50% Similar to Oral

AML Patients[3]

Thrombocytopenia >10% Consistent with Oral
Neutropenia >10% Consistent with Oral
Anemia >10% Consistent with Oral
Febrile Neutropenia >10% Consistent with Oral

Data for IV decitabine in the table is described as "similar" or "consistent” in the source
material, reflecting the crossover design of the studies where patients received both
formulations.

Experimental Protocols: The ASCERTAIN Study

The ASCERTAIN trial (NCT03306264) was a pivotal Phase 3, randomized, open-label,
crossover study that formed the basis for the approval of oral cedazuridine/decitabine.[1][3][15]
[16]

Objective: To compare the pharmacokinetics and safety of oral cedazuridine/decitabine with
intravenous decitabine in patients with MDS, CMML, or AML.[3][15]

Study Design:

o Population: Adult patients with intermediate and high-risk MDS, CMML, or AML who were
candidates for IV decitabine and had not received more than one prior cycle of a
hypomethylating agent.[1][3][15]

e Randomization: Patients were randomized 1:1 into two sequences.[3][16]
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o Treatment Cycles:

o Cycle 1: One group received oral cedazuridine (100 mg)/decitabine (35 mg) daily for 5
days. The other group received IV decitabine (20 mg/m?2) as a 1-hour infusion daily for 5
days.[1][3][16]

o Cycle 2: Patients crossed over to the alternate formulation.[3][16]

o Cycle 3 and beyond: All patients received the oral formulation until disease progression or
unacceptable toxicity.[3][16]

e Primary Endpoint: 5-day cumulative decitabine AUC equivalence.[1][3]

o Secondary Endpoints: Safety, overall response rate, and overall survival.[1]
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Caption: ASCERTAIN Clinical Trial Workflow.
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Conclusion

The fixed-dose oral combination of cedazuridine and decitabine represents a significant
advancement in the treatment of myeloid malignancies. Extensive clinical data has
demonstrated that it is a safe and effective alternative to intravenous decitabine, providing
equivalent systemic drug exposure and comparable clinical outcomes.[5] The oral route of
administration offers a substantial improvement in convenience for patients, reducing the
burden of daily hospital visits for infusions.[4] For the research and drug development
community, the successful pairing of an active agent with a metabolic inhibitor like cedazuridine
provides a compelling model for developing oral formulations of other parenterally administered
drugs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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